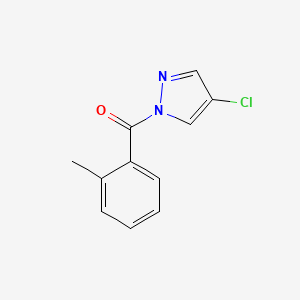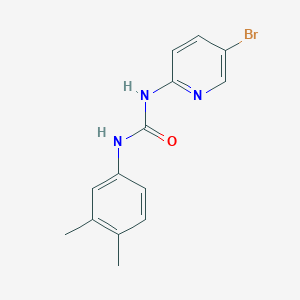
4-chloro-1-(2-methylbenzoyl)-1H-pyrazole
Übersicht
Beschreibung
“4-chloro-1-(2-methylbenzoyl)-1H-pyrazole” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The molecule also has a chloro group (Cl) and a 2-methylbenzoyl group attached to the pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data, I can’t provide an accurate analysis .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the reactive sites at the pyrazole ring, the chloro group, or the 2-methylbenzoyl group. Electrophilic aromatic substitution could occur at the benzene ring of the 2-methylbenzoyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with different reagents .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- A study by Channar et al. (2019) explored the synthesis and molecular structure of a pyrazole derivative, highlighting its potential in forming crystal structures with unique geometric configurations. This research provides insights into the molecular conformation and structural dynamics of pyrazole derivatives, which could be crucial for the development of new materials or pharmaceutical compounds (Channar et al., 2019).
Photochemical Transformations
- Gvozdev et al. (2021) conducted a comprehensive study on the photochemical transformations of chloro(4-methylpent-3-en-1-ynyl)carbene, derived from a pyrazole compound. This study offers valuable insights into the photolytic behavior of pyrazole derivatives, potentially useful in photochemical applications and the synthesis of complex organic compounds (Gvozdev et al., 2021).
Antimicrobial Applications
- Research by Chopde et al. (2012) on azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one showed promising antibacterial activities against various bacterial strains. This highlights the potential of pyrazole derivatives in developing new antimicrobial agents (Chopde et al., 2012).
Hydrogen-Bonded Molecular Structures
- A study by Portilla et al. (2007) analyzed the hydrogen-bonded structures of certain pyrazole derivatives, providing insights into the supramolecular architecture that could be pivotal in crystal engineering and design of new materials (Portilla et al., 2007).
Computational and Spectroscopic Analysis
- Shen et al. (2012) conducted a detailed computational and spectroscopic analysis of pyrazole derivatives, which can be instrumental in understanding their electronic properties and reactivity, useful in various scientific applications, such as material science and drug design (Shen et al., 2012).
Pharmaceutical Research
- Thomas et al. (2018) synthesized and characterized two pyrazole derivatives, examining their reactive properties and pharmaceutical potential through computational methods. This type of research is crucial for the development of new drugs and therapeutic agents (Thomas et al., 2018).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-chloropyrazol-1-yl)-(2-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8-4-2-3-5-10(8)11(15)14-7-9(12)6-13-14/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFRMVGIANQWAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(5-ethoxy-2-furyl)acrylonitrile](/img/structure/B5465856.png)
![3-(allylthio)-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5465860.png)
![7-(1-azocanylacetyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5465869.png)
![N-(3-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5465884.png)

![N'-[4-(allyloxy)-3-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5465907.png)
![1'-[4-(1H-tetrazol-1-ylmethyl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5465913.png)
![4-{4-[4-(carboxymethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5465918.png)
![4,6-dimethyl-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)nicotinonitrile](/img/structure/B5465925.png)

![3,7-dimethyl-11-[2-(pyridin-2-ylthio)propanoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5465930.png)
![methyl 4-(4-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5465939.png)
![methyl 4-[2-amino-3-cyano-6-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyridin-4-yl]-1H-pyrazole-3-carboxylate](/img/structure/B5465945.png)
![ethyl 5-(4-chlorophenyl)-2-(3,5-dibromo-4-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5465956.png)